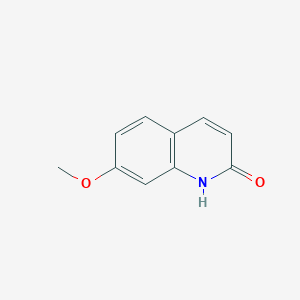

7-Methoxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHADULCABPIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652350 | |

| Record name | 7-Methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23981-26-2 | |

| Record name | 7-Methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 7-Methoxyquinolin-2(1H)-one

This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to 7-Methoxyquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying principles, mechanistic details, and practical considerations for each major protocol.

Introduction: The Significance of the this compound Scaffold

The quinolin-2(1H)-one, or carbostyril, core is a privileged structure found in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique fused benzene-pyridone ring system allows for diverse chemical modifications, leading to a wide spectrum of biological activities. The 7-methoxy substitution, in particular, is a feature of several key intermediates for important active pharmaceutical ingredients (APIs), making its efficient and scalable synthesis a topic of considerable interest. This guide will explore and compare established and modern methodologies for its construction.

The Knorr Quinoline Synthesis: A Classic Route

First described by Ludwig Knorr in 1886, this reaction remains a cornerstone for the synthesis of 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones).[3][4][5] The core principle involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide. For the synthesis of this compound, the key precursors are 3-methoxyaniline and a suitable β-ketoester, such as ethyl acetoacetate.

Mechanism and Rationale

The Knorr synthesis is a two-step process. The first step is the formation of the β-ketoanilide intermediate via condensation of the aniline with the β-ketoester. The second, and more critical step, is the cyclization, which is an intramolecular electrophilic aromatic substitution.

Causality Behind Experimental Choices:

-

Strong Acid Catalyst: A strong acid, typically concentrated sulfuric acid or polyphosphoric acid (PPA), is essential.[4][6] The acid serves two primary roles: it protonates the amide carbonyl, activating it for cyclization, and it also protonates the keto carbonyl, which facilitates the subsequent dehydration and aromatization steps.

-

Temperature Control: The initial condensation is often performed at a moderate temperature, while the cyclization requires significantly higher temperatures to overcome the activation energy for the electrophilic attack on the electron-rich aromatic ring.[6]

Mechanistic Diagram: Knorr Synthesis

Caption: Mechanism of the Knorr Synthesis for this compound.

Experimental Protocol: Knorr Synthesis

Part A: Synthesis of Ethyl 3-((3-methoxyphenyl)amino)but-2-enoate (Intermediate)

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3-methoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (approx. 2 mL per mmol of aniline).

-

Reaction: Add a catalytic amount of p-toluenesulfonic acid (0.01 eq). Heat the mixture to reflux (approx. 110-140 °C) for 2-4 hours, collecting the water that forms in the Dean-Stark trap.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the 3-methoxyaniline spot.

-

Work-up: Once complete, cool the mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Part B: Cyclization to this compound

-

Setup: In a flask equipped with a mechanical stirrer and a thermometer, add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the solvent to approximately 250 °C.

-

Reaction: Slowly add the crude intermediate from Part A to the hot solvent. The high temperature induces cyclization.

-

Monitoring: Monitor the conversion of the intermediate to the final product by TLC.

-

Work-up: After the reaction is complete (typically 15-30 minutes), cool the mixture. The product often precipitates upon cooling.

-

Purification: Filter the solid product and wash with a non-polar solvent like hexane to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Modern Synthetic Approaches

While classic methods are robust, modern organic synthesis has introduced several alternative routes that may offer milder conditions, higher yields, or improved atom economy.

Triflic Acid-Mediated Cyclization of Cinnamanilides

A more recent and high-yielding protocol involves the cyclization of N-aryl cinnamanilides.[1][7] This method provides an elegant route to various quinolin-2(1H)-ones.

Principle: The synthesis begins with the coupling of an aniline (3-methoxyaniline) with cinnamoyl chloride to form the corresponding cinnamanilide. This intermediate is then treated with a strong acid, like triflic acid (TfOH), to induce a cyclization-dehydrophenylation cascade, affording the quinolin-2(1H)-one in excellent yields (62–97%).[1][7]

Experimental Workflow: Cinnamanilide Cyclization

Caption: General workflow for the Triflic Acid-mediated synthesis.

Ruthenium-Catalyzed Cyclization

Transition-metal catalysis offers another powerful strategy. A ruthenium-catalyzed cyclization of anilides with acrylates or propiolates has been reported for the synthesis of substituted 2-quinolones.[8] While this method can be highly efficient, it often requires careful optimization of the catalyst system, ligands, and additives.[1][2]

Comparative Analysis of Synthesis Protocols

The choice of synthetic route depends on several factors, including substrate availability, desired scale, and tolerance for harsh conditions.

| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature | Typical Yield | Advantages | Disadvantages |

| Knorr Synthesis | 3-Methoxyaniline, Ethyl Acetoacetate | H₂SO₄ or PPA | >240 °C (Cyclization) | Moderate | Uses readily available starting materials. | Requires very high temperatures and strong acids; can lead to charring.[9] |

| TfOH-Mediated Cyclization | 3-Methoxycinnamanilide | Triflic Acid (TfOH) | RT to 110 °C | 62-97%[1][7] | High yields, relatively milder conditions than Knorr. | Requires pre-synthesis of the cinnamanilide intermediate. |

| Ruthenium-Catalyzed | Anilides, Acrylates | Ru-complex, Ag-salts | ~130 °C | 10-76%[1] | Good functional group tolerance. | Requires expensive metal catalyst and additives; long reaction times. |

| Visible Light-Mediated | Quinoline N-oxides | Photocatalyst | Ambient | 75-97%[1][7] | Green chemistry approach, mild conditions. | Requires synthesis of the N-oxide precursor. |

Conclusion

The synthesis of this compound can be accomplished through several effective pathways. The classical Knorr synthesis provides a direct, albeit harsh, route from simple starting materials. For researchers seeking higher yields and milder conditions, the triflic acid-mediated cyclization of a pre-formed cinnamanilide offers a superior alternative.[1][7] Emerging methods in transition-metal and photoredox catalysis continue to expand the synthetic chemist's toolkit, promising even more efficient and environmentally benign routes in the future. The optimal choice will always involve a careful balance of scalability, cost, and laboratory capabilities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. Knorr Quinoline Synthesis [drugfuture.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinolin-2(1H)-one is a heterocyclic molecule belonging to the quinolin-2(1H)-one class, also known as carbostyrils. This structural motif is present in numerous natural products and synthetic compounds, contributing to a wide array of biological activities.[1] In pharmaceutical research, this compound serves as a key intermediate in the synthesis of bioactive compounds with potential applications as antimicrobial and anticancer agents, owing to its ability to interact with biological targets like enzymes and receptors.[2] Furthermore, its favorable photophysical properties have led to its use in the design of fluorescent probes for cellular imaging.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, crucial for its application in drug discovery and materials science.

Chemical Identity and Structure

The fundamental identity of a compound is defined by its structure and molecular formula. Understanding these aspects is the first step in characterizing its behavior.

Molecular Structure:

The structure of this compound consists of a fused benzene and pyridinone ring system, with a methoxy group substituted at the 7th position. The "(1H)" designation indicates that the nitrogen atom in the pyridinone ring is bonded to a hydrogen atom.

Caption: Chemical structure of this compound.

Key Identifiers:

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂[2] |

| Molecular Weight | 175.18 g/mol [2] |

| CAS Number | 23981-26-2[2] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Physical State and Appearance

This compound is a solid at room temperature, typically appearing as a yellow to orange solid.[3]

Melting and Boiling Points

The melting and boiling points are critical indicators of the purity and thermal stability of a compound.

The relatively high melting point suggests a stable crystalline lattice structure.

Solubility

Acidity (pKa)

The pKa value indicates the tendency of a molecule to donate a proton. For this compound, the lactam proton on the nitrogen is the most acidic.

-

pKa: 11.20 ± 0.70 (Predicted)[3]

This predicted pKa suggests that the compound is a very weak acid.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. A higher logP value indicates greater lipid solubility. While an experimentally determined logP for this compound is not provided, related structures can offer an approximation. For instance, the simpler 7-methoxyquinoline has a predicted XLogP3 of 2.4.[4]

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties relies on robust experimental methodologies. The following section outlines standard protocols for key parameters.

Melting Point Determination: Capillary Method

This is a standard and widely used technique for determining the melting point of a solid.

Caption: Workflow for melting point determination by the capillary method.

Solubility Determination: Shake-Flask Method (OECD Guideline 105)

The shake-flask method is the gold standard for determining the water solubility of a compound.

Caption: Workflow for solubility determination using the shake-flask method.

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance.

Caption: Workflow for pKa determination by potentiometric titration.

Stability and Storage

For maintaining the integrity of this compound, proper storage is essential. It should be stored at room temperature in a dry, well-sealed container.[2][3] While specific stability studies are not detailed in the provided search results, the general principles of chemical stability suggest that it should be protected from light and moisture to prevent degradation.

Spectroscopic Characterization

Spectroscopic data is vital for confirming the structure and purity of this compound. While the search results do not provide a complete set of spectra specifically for this compound, they do offer data for closely related analogs, which can be used for comparative purposes. For instance, the 1H NMR spectrum of 6,7-Dimethoxyquinolin-2(1H)-one shows characteristic peaks for the aromatic protons, the vinyl protons of the pyridinone ring, and the methoxy groups.[1] Similarly, IR spectroscopy of related quinolinones reveals characteristic peaks for the N-H and C=O stretching vibrations.[1]

Conclusion

This compound is a valuable building block in medicinal chemistry and materials science. Its physicochemical properties, including a high melting point and predicted weak acidity, provide a foundation for its handling, formulation, and application. The experimental protocols outlined in this guide offer a framework for the rigorous characterization of this and similar compounds, ensuring data integrity and reproducibility in research and development. A thorough understanding of these fundamental properties is paramount for unlocking the full potential of this compound in the creation of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide to 7-Methoxyquinolin-2(1H)-one

CAS Number: 23981-26-2

This guide provides a comprehensive technical overview of 7-Methoxyquinolin-2(1H)-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical and physical properties, synthesis methodologies, spectral characterization, and potential applications, with a focus on its role as a versatile scaffold in medicinal chemistry.

Introduction: The Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one, or carbostyril, framework is a prominent heterocyclic motif found in numerous natural products and synthetic molecules with diverse biological activities.[1] This fused benzene-pyridone ring system offers a unique combination of structural rigidity and synthetic tractability, making it a privileged scaffold in drug discovery.[1] Derivatives of quinolin-2(1H)-one have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] this compound, with its methoxy substitution on the benzene ring, serves as a key intermediate and a molecular building block for the development of novel therapeutic agents and functional materials.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development.

| Property | Value | Source |

| CAS Number | 23981-26-2 | [4] |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| Melting Point | 199 °C | [4] |

| Boiling Point | 374.0 ± 42.0 °C | [4] |

| Appearance | Solid | - |

| Storage | Room temperature, in a dry, sealed container | [5] |

Synthesis Strategies

The synthesis of quinolin-2(1H)-ones has been a subject of extensive research, leading to the development of several effective synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

General Synthetic Approaches

Several established methods for the synthesis of the quinolin-2(1H)-one core are applicable to the preparation of 7-methoxy derivatives. These include:

-

Friedländer Annulation: This classic method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

-

Conrad-Limpach-Knorr Synthesis: This approach utilizes the reaction of anilines with β-ketoesters.

-

Camps Cyclization: This involves the cyclization of o-acylaminoacetophenones in the presence of a base.

-

Visible Light-Mediated Synthesis: More contemporary methods employ visible light and a photocatalyst to convert quinoline N-oxides to quinolin-2(1H)-ones in high yields.[1]

Illustrative Synthetic Protocol: Synthesis of a Related Analog, 7-Hydroxy-6-methoxyquinolin-2(1H)-one

Step 1: Synthesis of 6,7-Dimethoxyquinolin-2(1H)-one

A common precursor for methoxy-substituted quinolinones is a dimethoxy derivative. The synthesis of 6,7-dimethoxyquinolin-2(1H)-one has been reported with a 32% yield. The reported spectral data for this intermediate is as follows:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.56 (s, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.18 (s, 1H), 6.85 (s, 1H), 6.32 (d, J = 12.0 Hz, 1H), 3.80 (s, 3H), 3.78 (s, 3H).[1]

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 161.19, 151.21, 144.11, 139.12, 133.91, 118.08, 111.69, 108.18, 97.04, 55.10, 54.92.[1]

-

HRMS (ESI-MS) m/z: Calculated for C₁₁H₁₂NO₃ [M + H]⁺ 206.0817, found: 206.0598.[1]

-

FT-IR (KBr) cm⁻¹: 3302 (-NH), 2827 (-CH₃), 1659 (-C=O).[1]

Step 2: Selective Demethylation

The selective demethylation of 6,7-dimethoxyquinolin-2(1H)-one can be achieved using a Lewis acid such as aluminum chloride (AlCl₃). This reaction preferentially cleaves the methoxy group at the 7-position to yield 7-hydroxy-6-methoxyquinolin-2(1H)-one.[1]

Detailed Experimental Protocol for the Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one:

-

To a solution of 6,7-dimethoxyquinolin-2(1H)-one (1.5 g, 7.31 mmol, 1 equivalent) in 50 mL of dry dichloromethane (DCM), add aluminum chloride (14.58 g, 109.65 mmol, 15 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (20:80).

-

Upon completion, purify the crude product by column chromatography on silica gel using a mobile phase of Chloroform:Methanol (95:5) to afford the desired product.

This protocol yielded the target compound in 41% yield.[6] The reported ¹H NMR data for the product is:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.45 (s, 1H), 9.92 (s, 1H), 7.72 (d, J = 8.0 Hz, 1H), 7.13 (s, 1H), 6.76 (s, 1H), 6.24 (d, J = 8.0 Hz, 1H), 3.79 (s, 3H).[6]

Spectral Characterization

The unambiguous identification and characterization of this compound rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not provided in the search results, the following sections describe the expected spectral features based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the pyridone ring, the methoxy group protons, and the N-H proton. The chemical shifts and coupling patterns will be characteristic of the substituted quinolin-2(1H)-one ring system.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the structure. The chemical shifts of the carbonyl carbon, the methoxy carbon, and the aromatic and vinyl carbons will be in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C stretch (aromatic and vinyl): Absorption bands in the region of 1500-1600 cm⁻¹.

-

C-O stretch (methoxy): Absorption bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of 175.18. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Potential Applications in Drug Discovery and Development

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable starting material and intermediate for the synthesis of bioactive molecules.

Antimicrobial and Anticancer Potential

Derivatives of quinolin-2(1H)-one have shown promising activity as both antimicrobial and anticancer agents.[4][5] The mechanism of action for the anticancer effects of some quinolinone derivatives involves the induction of apoptosis and cell cycle arrest in cancer cells.[2] For instance, a 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one derivative was found to induce apoptosis in human ovarian cancer cell lines. While specific data for this compound is not available, its structural similarity to these active compounds suggests it is a promising candidate for further investigation and derivatization to develop novel therapeutic agents.

Fluorescent Probes

The quinolin-2(1H)-one core possesses favorable photophysical properties, making it a suitable fluorophore for the design of fluorescent probes. These probes can be utilized for cellular imaging and the detection of biologically relevant analytes.[4][7]

Key Intermediate in Synthesis

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Its functional groups, the methoxy group and the lactam moiety, can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found, general laboratory safety precautions should be observed when handling this compound. Based on the safety information for related quinoline derivatives, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[8]

-

Eye Contact: In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]

-

Inhalation: If inhaled, move to fresh air. If breathing is difficult, seek medical attention.[9]

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[8]

-

It is imperative to consult a comprehensive and specific MSDS for this compound once available before handling.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its versatile quinolin-2(1H)-one core allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents and functional molecules. While further research is needed to fully elucidate its biological activity and to develop optimized synthetic protocols, the existing body of knowledge on related compounds underscores the importance of this compound as a key building block for future scientific advancements. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers and developers in the life sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy 7-methoxy-2-methylisoquinolin-1(2H)-one [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. 4-Hydroxy-7-methoxyquinolin-2(1H)-one [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 7-Methoxyquinolin-2(1H)-one: Structural Analogs, Derivatives, and Therapeutic Potential

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules with significant biological activities.[1] Among its myriad of derivatives, 7-Methoxyquinolin-2(1H)-one has emerged as a particularly promising pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of compounds with potent anticancer and neuroprotective properties.[2] This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. We will delve into the synthetic strategies employed to access this core and its analogs, explore the structure-activity relationships (SAR) that govern their biological effects, and elucidate the underlying mechanisms of action, with a particular focus on their interactions with key signaling pathways implicated in cancer and neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Quinolin-2(1H)-one Core

Quinolin-2(1H)-one, also known as carbostyril, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyridin-2-one ring.[1] This structural framework is found in a variety of natural products and has been extensively utilized as a template in drug design due to its broad spectrum of bioactivities, including anti-malarial, antimicrobial, and antitumor properties.[3] The versatility of the quinolin-2(1H)-one scaffold allows for facile functionalization at multiple positions, enabling the fine-tuning of its pharmacological profile.[1]

The 7-methoxy substitution on the quinolin-2(1H)-one core plays a crucial role in modulating the biological activity of its derivatives. The methoxy group, a strong electron-donating group and hydrogen bond acceptor, can significantly influence the molecule's interaction with biological targets.[4] This has led to the development of a diverse array of this compound analogs with a wide range of therapeutic applications.

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of substituted 4-methoxy-1H-quinolin-2-ones involves a three-step process starting from substituted anilines.[5]

Experimental Protocol: Synthesis of Substituted 4-Methoxy-1H-quinolin-2-ones [5]

-

Step 1: Synthesis of Substituted 2,4-dichloroquinoline.

-

Reflux a mixture of the appropriately substituted aniline and malonic acid in an excess of phosphorous oxychloride for 6 hours.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to decompose the excess phosphorous oxychloride.

-

The resulting precipitate is filtered, washed with water, and dried to yield the 2,4-dichloroquinoline derivative.

-

-

Step 2: Synthesis of 2,4-dimethoxyquinoline.

-

The substituted 2,4-dichloroquinoline is heated at reflux with a freshly prepared solution of sodium methoxide in methanol for 5 hours.

-

After cooling, the reaction mixture is poured into water, and the precipitated product is filtered, washed, and dried.

-

-

Step 3: Synthesis of 4-methoxy-1H-quinolin-2-one.

-

The 2,4-dimethoxyquinoline derivative is refluxed with a mixture of glacial acetic acid and concentrated hydrochloric acid for 4 hours.

-

The reaction mixture is then cooled, and the product is collected by filtration, washed with water, and recrystallized to afford the pure 4-methoxy-1H-quinolin-2-one.

-

A visual representation of this synthetic workflow is provided below:

Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one

A notable analog, 7-hydroxy-6-methoxyquinolin-2(1H)-one, has been synthesized via a selective demethylation strategy.[6]

Experimental Protocol: Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one [6]

-

To a solution of 6,7-dimethoxyquinolin-2(1H)-one (1 equivalent) in dry dichloromethane, add aluminum chloride (15 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction and purify the crude product by column chromatography to yield 7-hydroxy-6-methoxyquinolin-2(1H)-one.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant therapeutic potential, particularly in the field of oncology. Their anticancer activity is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of this compound analogs against a variety of cancer cell lines.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a pivotal role in the development and progression of many cancers.[2] Overexpression or activating mutations of these receptors lead to uncontrolled cell growth and proliferation. Several quinoline-based derivatives have been developed as potent inhibitors of EGFR and HER2.[7][8]

The binding of these inhibitors to the ATP-binding pocket of the EGFR/HER2 kinase domain prevents the downstream activation of pro-survival signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This disruption of signaling ultimately leads to cell cycle arrest and apoptosis.[9]

Beyond receptor tyrosine kinase inhibition, this compound derivatives can induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[7] Furthermore, these compounds have been shown to cause cell cycle arrest, often at the G2/M phase, by interfering with the function of key cell cycle regulators.[10]

Structure-Activity Relationship (SAR)

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline core and any appended functionalities.

| Compound ID | R1 (at C4) | R2 (at C6) | R3 (at C7) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | -H | -OCH3 | -H | MCF-7 | >50 | [8] |

| 3d | -NH-(p-CH3-Ph) | -H | -OCH3 | MCF-7 | 0.037 | [8] |

| 5a | -NH-(p-SO2NH2-Ph) | -H | -OCH3 | MCF-7 | 0.034 | [8] |

| 11 | -NH-(p-COCH3-Ph) | -OCH3 | -H | MDA-MB-231 | 0.04 | [6] |

| 1f | -NH-(p-F-Ph) | -H | -F | BGC823 | 8.32 | [11] |

| 2i | -NH-(p-Cl-Ph) | -OCH3 (at C8) | -H | BGC823 | 4.65 | [11] |

Key SAR Insights:

-

Substitution at C4: The presence of a substituted anilino group at the C4 position is crucial for potent anticancer activity.[6][11] Electron-withdrawing or hydrogen-bond accepting groups on the aniline ring often enhance cytotoxicity.[6]

-

Substitution at C6 and C7: The position of the methoxy group significantly influences activity. While 7-methoxy derivatives are potent, shifting the methoxy group to the C6 or C8 position can also yield highly active compounds.[11] The presence of a fluorine atom at C7 has also been shown to be beneficial.[11]

-

Planarity: Steric hindrance that disrupts the planarity between the quinoline core and the C4-anilino moiety can lead to a loss of activity.[6]

Key Experimental Protocols in Biological Evaluation

The biological activity of this compound derivatives is typically assessed using a panel of in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Experimental Protocol: MTT Assay [13]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.

-

Incubation: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization of the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Tubulin Polymerization Assay

Some quinolinone derivatives exert their anticancer effects by interfering with microtubule dynamics. The tubulin polymerization assay is used to assess the ability of a compound to either inhibit or promote the polymerization of tubulin into microtubules.[14]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay [5][14]

-

Reagent Preparation: Prepare a 1X assay buffer containing tubulin, GTP, and a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin/GTP master mix to each well to initiate the polymerization reaction.

-

Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the ability to readily introduce a wide range of substituents, allows for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. The demonstrated efficacy of this compound derivatives as potent anticancer agents, particularly through the inhibition of key signaling pathways such as EGFR/HER2, underscores their therapeutic potential.

Future research in this area should focus on several key aspects. The continued exploration of novel synthetic methodologies will enable the generation of more diverse and complex analogs. In-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Furthermore, the investigation of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The development of derivatives with improved selectivity and reduced off-target effects will be paramount for enhancing their therapeutic index. Ultimately, the continued investigation of this compound and its analogs holds great promise for the discovery of next-generation therapies for cancer and other debilitating diseases.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. clyte.tech [clyte.tech]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 9. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. atcc.org [atcc.org]

- 14. benchchem.com [benchchem.com]

The Modern Alchemist's Guide to Quinolinone Compounds: From Natural Discovery to Purified Potential

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini

Publication Date: December 31, 2025

Abstract

Quinolinone and its related scaffolds are a pivotal class of nitrogen-containing heterocyclic compounds, forming the foundational structure of numerous natural products and pharmacologically active molecules.[1] Found in a diverse array of organisms including plants, fungi, and bacteria, these compounds exhibit a remarkable breadth of biological activities, such as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[1] The therapeutic significance of this structural class is underscored by the number of quinoline-based drugs approved by the FDA.[1] This guide provides an in-depth exploration of the core methodologies and advanced analytical techniques for the discovery, isolation, and structural elucidation of novel quinolinone compounds from natural sources, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for new therapeutic agents.

The Genesis of Discovery: A Historical and Modern Perspective

The journey into the world of quinoline alkaloids began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[2] A pivotal moment in medicinal chemistry arrived with the extraction of quinine, a quinoline alkaloid, from the bark of the Cinchona tree, a remedy for malaria used for centuries.[3][4][5] This marked the dawn of utilizing this chemical scaffold for therapeutic purposes.

Today, the search for novel quinolinone compounds is a dynamic and burgeoning field of research. Natural product discovery campaigns continue to unveil new quinolinone alkaloids from a variety of sources, with endophytic fungi—microorganisms that reside within plant tissues—emerging as a particularly prolific source.[1] This natural discovery pipeline is complemented by advanced synthetic methodologies, ensuring a continuous stream of new chemical entities for drug development.[1]

Natural Sources of Quinolinone Alkaloids:

-

Plants: Prominent plant families that produce quinoline alkaloids include Rubiaceae (e.g., Cinchona spp.), Rutaceae, and Annonaceae.[6][]

-

Fungi: Genera such as Aspergillus and Penicillium are known producers of quinolone alkaloids.[8][9]

-

Bacteria: Some bacteria, like Pseudomonas aeruginosa, have been shown to produce quinolone compounds with potent biological activities.[10]

-

Animals: Certain insects, for instance, utilize quinoline alkaloids as defense mechanisms.[6]

From Source to Separation: A Workflow for Isolation and Purification

The path from a natural source to a purified, novel quinolinone compound is a systematic, multi-step process. The primary objective is to extract the secondary metabolites and then meticulously separate and purify them to isolate individual compounds.[1]

The Crucial First Step: Extraction

The choice of extraction method and solvent is paramount to maximize the yield of the target quinolinone compounds. The initial step typically involves grinding the dried source material (e.g., plant leaves, fungal mycelia) to a coarse powder to increase the surface area for extraction.[1]

Experimental Protocol: Maceration Extraction

-

Preparation: Weigh the powdered source material.

-

Extraction: Place the material in a suitable vessel and add an organic solvent, commonly methanol or ethanol. The ratio of solvent to material should be sufficient to fully submerge the powder.

-

Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 20 days), with occasional agitation. This process, known as maceration, facilitates the dissolution of secondary metabolites into the solvent.[1]

-

Filtration: Filter the mixture to separate the crude extract from the solid biomass.

-

Concentration: Remove the solvent from the crude extract under reduced pressure using a rotary evaporator to yield a concentrated residue.[1]

Causality Behind Experimental Choices:

-

Methanol and Ethanol: These polar solvents are effective at extracting a broad range of secondary metabolites, including many alkaloids.

-

Room Temperature: Maceration at room temperature minimizes the risk of thermal degradation of sensitive compounds.

-

Rotary Evaporation: This technique allows for gentle removal of the solvent at a lower temperature, preserving the integrity of the extracted compounds.

The Art of Separation: Fractionation and Chromatography

The crude extract is a complex mixture that requires further separation. Fractionation simplifies this mixture into broad classes of compounds based on polarity, paving the way for finer purification.

Experimental Protocol: Liquid-Liquid Partitioning

-

Dissolution: Dissolve the crude extract in a biphasic solvent system, such as a mixture of water and ethyl acetate.

-

Partitioning: Vigorously shake the mixture in a separatory funnel and then allow the layers to separate. Compounds will partition between the two layers based on their relative polarities.

-

Separation and Concentration: Separate the layers and evaporate the solvents to yield fractions with different polarities. This process can be repeated with a series of solvents of varying polarities to achieve a more refined separation.

Chromatographic Purification: The Final Frontier

Column chromatography and High-Performance Liquid Chromatography (HPLC) are the workhorses for the final purification of quinolinone compounds.

Experimental Protocol: Column Chromatography

-

Column Packing: Pack a glass column with a stationary phase, most commonly silica gel.

-

Loading: Load the fraction to be purified onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column and Mobile Phase Selection: A reverse-phase C18 column is a common starting point for many quinoline derivatives.[11] The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with an additive like formic acid (0.1%) to improve peak shape for basic quinoline compounds.[11][12]

-

Gradient Elution: Employ a gradient elution, where the proportion of the organic solvent is increased over time, to separate compounds with a range of polarities.

-

Detection and Collection: Use a UV-Vis or Diode Array Detector (DAD) for detection. Collect the peaks corresponding to the purified compounds. Recycling HPLC can be employed for the efficient separation of closely related compounds.[1]

Optimizing HPLC Mobile Phase Composition for Quinolones:

| Parameter | Recommendation | Rationale |

| pH | Operate at a low pH (typically around 2.5-3.5). | At this pH, the basic quinolone molecules are protonated, which minimizes their interaction with residual silanol groups on the stationary phase, leading to improved peak shape.[13] |

| Additive | Use a competing base like triethylamine (TEA) (0.1-0.5%). | TEA preferentially interacts with the active silanol sites, masking them from the quinolone analytes and reducing peak tailing.[13] |

| Organic Modifier | Acetonitrile or Methanol. | Acetonitrile generally has a lower viscosity and UV cutoff. Methanol can offer different selectivity and may provide better separation for certain quinolones. Empirical testing is often necessary.[13] |

Unveiling the Molecular Architecture: Structural Elucidation

Once a quinolinone compound is isolated in its pure form, its chemical structure must be determined. This critical step relies on a combination of sophisticated spectroscopic and spectrometric techniques.

Determining the Blueprint: Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is instrumental in determining the compound's exact mass. This allows for the unambiguous determination of the molecular formula.[1] Tandem MS (MS/MS) experiments provide valuable information about the molecule's substructures by inducing fragmentation and analyzing the resulting fragment ions.

Common Fragmentation Patterns in Quinolone Antibiotics (ESI+):

-

[M+H−H₂O]⁺

-

[M+H−CO]⁺

-

[M+H−H₂O−CO]⁺

Mapping the Connections: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.

Key 2D NMR Experiments for Quinolinone Structure Elucidation:

| Experiment | Information Gained | Application in Quinolinone Analysis |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[14][15] | Helps to trace the connectivity of protons within the same spin system, resolving overlapping signals in the aromatic regions of the quinolinone core.[14] |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals directly to the carbon atoms they are attached to.[14][15][16] | Resolves overlapping proton resonances by spreading them over the much wider ¹³C chemical shift range. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds.[14][15] | Invaluable for piecing together different fragments of the molecule and for determining the position of substituents that lack protons.[14] |

Interpreting Complex NMR Spectra of Substituted Quinolines:

Substituents significantly alter the electronic environment of the quinoline ring, leading to predictable shifts in NMR signals. Electron-donating groups (e.g., -NH₂, -OH, -OCH₃) shield nearby nuclei, causing their signals to shift upfield (lower ppm), while electron-withdrawing groups (e.g., -NO₂) have the opposite effect.[14]

The Vanguard of Discovery: Modern and Advanced Techniques

The field of natural product discovery is continually evolving, with new technologies accelerating the identification of novel compounds.

-

Hyphenated Techniques (LC-MS and LC-NMR): The integration of liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance (LC-NMR) allows for the rapid analysis of complex mixtures, providing molecular weight and preliminary structural information without the need for complete isolation.[2][4][][17]

-

Molecular Networking: This powerful bioinformatics tool clusters compounds with similar MS/MS spectra, facilitating the rapid dereplication of known compounds and the targeted isolation of novel analogues.[18][19][20]

-

Genome Mining: By analyzing the genomes of microorganisms, researchers can identify biosynthetic gene clusters (BGCs) responsible for the production of natural products. This approach has led to the discovery of novel quinolinone alkaloids and their biosynthetic pathways.[1][5]

Biological Potential: Quantifying the Activity

The ultimate goal of discovering and isolating novel quinolinone compounds is to identify new therapeutic agents. The biological activity of these compounds is quantified to assess their potential. For anticancer agents, the half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration required to inhibit a biological process by 50%.[1] For antimicrobial agents, the Minimum Inhibitory Concentration (MIC) is determined.

Reported Anticancer Activities of Selected Quinoline/Quinolinone Derivatives:

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Amelanotic melanoma (C-32) | Not specified, but comparable to cisplatin/doxorubicin |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Breast adenocarcinoma (MDA-MB-231) | Not specified, but comparable to cisplatin/doxorubicin |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Lung adenocarcinoma (A549) | Not specified, but comparable to cisplatin/doxorubicin |

| JH62 (E-2-(tridec-4-en-1-yl)-quinolin-4(1H)-one) | Lung cancer (A549) | 15 |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | Human renal (TK-10) | 0.62-7.72 |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | Melanoma (UACC-62) | 0.62-7.72 |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | Breast cancer (MCF-7) | 0.62-7.72 |

Visualizing the Workflow

Caption: A generalized workflow for the discovery and isolation of quinolinone compounds.

Conclusion

The discovery and isolation of novel quinolinone compounds is a multidisciplinary endeavor that bridges natural product chemistry with modern drug development. The systematic workflow of extraction, purification, and state-of-the-art structure elucidation allows for the identification of new chemical entities from diverse natural sources.[1] As our understanding of the biosynthesis of these compounds deepens and analytical technologies continue to advance, the potential for discovering new quinolinone-based therapeutics remains vast and promising.

References

- 1. Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrphr.org [iosrphr.org]

- 5. Fungi -- a promising source of chemical diversity | EurekAlert! [eurekalert.org]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 17. scilit.com [scilit.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 7-Methoxyquinolin-2(1H)-one: A Comprehensive Technical Guide

Introduction

7-Methoxyquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. The quinolinone scaffold is a prominent structural motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities, making them attractive targets in medicinal chemistry and drug development. The precise characterization of these molecules is paramount for confirming their identity, purity, and for elucidating structure-activity relationships. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering a detailed interpretation of the spectral data, grounded in established scientific principles.

Molecular Structure and Spectroscopic Rationale

The structural framework of this compound, with its unique arrangement of aromatic and heteroatomic functionalities, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the molecule's structure and its interaction with different forms of electromagnetic radiation is key to interpreting its spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

A. ¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of these signals are diagnostic of the electronic environment and neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Acquisition Parameters: Utilize a standard pulse sequence for ¹H NMR. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights:

While a definitive experimental spectrum from a single public source is elusive, data from closely related analogs, such as 6,7-Dimethoxyquinolin-2(1H)-one, provide a strong basis for interpretation[1].

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H3 | ~6.3 | d | ~9.5 |

| H4 | ~7.8 | d | ~9.5 |

| H5 | ~7.5 | d | ~8.5 |

| H6 | ~6.8 | dd | ~8.5, ~2.5 |

| H8 | ~6.9 | d | ~2.5 |

| NH | ~11-12 (in DMSO-d₆) | br s | - |

| OCH₃ | ~3.8 | s | - |

-

Vinyl Protons (H3 and H4): The protons on the pyridinone ring (H3 and H4) are expected to appear as doublets due to their coupling to each other. The downfield shift of H4 is attributed to its position relative to the carbonyl group.

-

Aromatic Protons (H5, H6, and H8): The protons on the benzene ring will show a splitting pattern characteristic of a 1,2,4-trisubstituted system. H5, being adjacent to the electron-withdrawing pyridinone ring, is expected to be the most downfield of the aromatic protons. H6 will likely appear as a doublet of doublets, coupled to both H5 and H8. H8, being ortho to the methoxy group, will be a doublet.

-

N-H Proton: The amide proton (N-H) is expected to be a broad singlet and its chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, it is typically observed at a very downfield position due to hydrogen bonding with the solvent.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as they have no adjacent protons to couple with.

B. ¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR. The same deuterated solvent can be used.

-

Instrumentation: Acquired on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters: A standard proton-decoupled ¹³C NMR pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A sufficient relaxation delay and number of scans are necessary to obtain a quantitative spectrum.

Data Interpretation and Key Insights:

Based on the structure and data from similar compounds, the following chemical shifts can be anticipated.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C=O) | ~162 |

| C3 | ~120 |

| C4 | ~140 |

| C4a | ~120 |

| C5 | ~128 |

| C6 | ~110 |

| C7 | ~160 |

| C8 | ~100 |

| C8a | ~138 |

| OCH₃ | ~55 |

-

Carbonyl Carbon (C2): The carbonyl carbon of the amide is expected to be the most downfield signal in the spectrum.

-

Oxygenated Aromatic Carbon (C7): The carbon atom attached to the methoxy group will be significantly downfield due to the deshielding effect of the oxygen atom.

-

Other Aromatic and Vinylic Carbons: The remaining aromatic and vinylic carbons will resonate in the typical range of 100-140 ppm. The specific chemical shifts will be influenced by their position relative to the substituents and the nitrogen atom.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Key Insights:

The IR spectrum of this compound will be characterized by several key absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic -OCH₃) | 2850-2960 |

| C=O Stretch (amide) | 1650-1680 |

| C=C Stretch (aromatic/vinyl) | 1500-1600 |

| C-O Stretch (aryl ether) | 1200-1250 (asymmetric), 1000-1050 (symmetric) |

| C-N Stretch | 1200-1350 |

-

N-H and C=O Stretching: The most diagnostic peaks will be the broad N-H stretching vibration and the strong C=O stretching absorption of the cyclic amide (lactam) group. The position of the carbonyl absorption is indicative of the ring strain and conjugation.

-

Aromatic and Methoxy C-H Stretching: The spectrum will also show characteristic C-H stretching vibrations for the aromatic ring and the methoxy group.

-

C-O Stretching: The presence of the aryl ether linkage will be confirmed by strong C-O stretching bands.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that is less likely to cause extensive fragmentation and is often used for determining the molecular weight.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation and Key Insights:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of this compound is 175.18 g/mol . In ESI-MS, the base peak is often the protonated molecule [M+H]⁺ at m/z 176. In EI-MS, the molecular ion peak [M]⁺ would be observed at m/z 175.

-

Key Fragmentation Patterns: Under EI conditions, characteristic fragmentation patterns can be observed. Common fragmentation pathways for quinolinones involve the loss of CO, and for methoxy-substituted compounds, the loss of a methyl radical (•CH₃) followed by CO is a plausible pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, based on established principles and comparison with closely related compounds, serves as a reliable reference for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental for scientific rigor and the advancement of drug discovery and development programs.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 7-Methoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3][4] 7-Methoxyquinolin-2(1H)-one, a specific derivative, represents a molecule of significant interest, though its precise mechanism of action remains an active area of scientific inquiry. This technical guide provides a comprehensive overview of the known biological activities of structurally related quinolin-2(1H)-one derivatives, leveraging this data to formulate hypothesized mechanisms of action for this compound. Furthermore, this guide presents a series of detailed, field-proven experimental protocols to empower researchers to systematically investigate and elucidate its molecular targets and signaling pathways.

Introduction: The Quinolin-2(1H)-one Scaffold and the Promise of 7-Methoxy Substitution

The quinolin-2(1H)-one core, a fused benzene and pyridone ring system, is a privileged scaffold in drug discovery, renowned for its structural versatility and broad spectrum of pharmacological activities.[2] Derivatives of this scaffold have demonstrated potent antiplatelet, anti-inflammatory, and antibacterial properties.[2] The introduction of a methoxy group at the 7-position is anticipated to significantly modulate the compound's electronic and steric properties, thereby influencing its biological activity. While the definitive mechanism of action for this compound is not yet fully elucidated, the extensive body of research on analogous compounds provides a strong foundation for targeted investigation.

The Biological Landscape of Methoxy-Substituted Quinolinones: A Review of the Evidence

A survey of the scientific literature reveals a diverse range of biological effects associated with quinolin-2(1H)-one derivatives, particularly those bearing methoxy substitutions. This compelling evidence forms the basis for our hypothesized mechanisms of action for this compound.

Anticancer Activity

Numerous methoxy-substituted quinoline and quinazolinone derivatives have exhibited significant potential as anticancer agents.[5][6] For instance, 4-Hydroxy-7-methoxy-1H-quinolin-2-one has been explored for its potential as an anti-cancer agent, showing promise in inhibiting tumor growth in various studies.[7] The quinoline scaffold is a versatile platform for the development of inhibitors of key protein kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10][11]

Anti-inflammatory and Antioxidant Properties

Structurally similar compounds have demonstrated notable anti-inflammatory and antioxidant activities. 7-Hydroxy-6-methoxyquinolin-2(1H)-one, for example, is reported to have very high antioxidant and anti-inflammatory activity.[1][2] 4-Hydroxy-7-methoxy-1H-quinolin-2-one also exhibits antioxidant and anti-inflammatory properties.[7]

Antimicrobial Potential

The quinolin-2(1H)-one nucleus is also associated with antimicrobial effects. 4-Hydroxy-7-methoxy-1H-quinolin-2-one has demonstrated effectiveness against certain bacteria and fungi.[7]

Hypothesized Mechanisms of Action for this compound

Based on the established biological activities of its structural analogs, we propose the following primary hypothesized mechanisms of action for this compound. These hypotheses provide a rational starting point for experimental investigation.

Kinase Inhibition

The quinoline core is a well-established pharmacophore for kinase inhibition. We hypothesize that this compound may act as an inhibitor of one or more protein kinases involved in oncogenic signaling, such as EGFR, VEGFR, or other receptor tyrosine kinases.

Caption: Hypothesized Kinase Inhibition Pathway.

Modulation of Inflammatory Pathways

Given the anti-inflammatory properties of related compounds, this compound may exert its effects by modulating key inflammatory mediators. This could involve the inhibition of enzymes such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX), leading to a reduction in the production of prostaglandins and leukotrienes.

Caption: Hypothesized Anti-inflammatory Pathway.

Experimental Protocols for Mechanism of Action Elucidation

The following section provides a comprehensive suite of experimental protocols designed to systematically investigate the hypothesized mechanisms of action of this compound.

Overall Experimental Workflow

Caption: Experimental Workflow for MoA Elucidation.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions in culture medium.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Causality behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's potential anticancer spectrum. A non-cancerous cell line is included to assess selectivity.

Kinase Inhibition Assays

Objective: To evaluate the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Kinase Selection: Choose a panel of relevant kinases based on the hypothesized mechanism (e.g., EGFR, VEGFR2, SRC).

-

Assay Format: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™, LanthaScreen®). These assays typically measure the amount of ADP produced or the phosphorylation of a substrate.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Assay Procedure: Perform the kinase reaction according to the manufacturer's instructions, including the test compound, kinase, substrate, and ATP.

-

Data Acquisition: Measure the assay signal using a plate reader.

-

Data Analysis: Calculate the IC50 value for each kinase.

Causality behind Experimental Choices: Screening against a panel of kinases allows for the identification of specific targets and provides insights into the compound's selectivity profile.

Anti-inflammatory Assays

Objective: To assess the anti-inflammatory potential of this compound in a cell-based model.

Methodology:

-

Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages.

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

-

Treatment: Co-treat the cells with LPS and various concentrations of this compound.

-

Measurement of Inflammatory Mediators: After a suitable incubation period, collect the cell culture supernatant and measure the levels of nitric oxide (NO) using the Griess reagent and prostaglandins (e.g., PGE2) using an ELISA kit.

-

Data Analysis: Determine the concentration-dependent inhibition of NO and PGE2 production.

Causality behind Experimental Choices: LPS is a potent inducer of the inflammatory response in macrophages, providing a robust model to assess the anti-inflammatory effects of the compound.

Antioxidant Assays

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

-

DPPH Radical Scavenging Assay:

-

Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Mix the DPPH solution with various concentrations of the test compound.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

-

ABTS Radical Cation Decolorization Assay:

-

Generate the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS with potassium persulfate.

-

Mix the ABTS•+ solution with various concentrations of the test compound.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition.

-

Causality behind Experimental Choices: The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the in vitro antioxidant capacity of a compound.

Data Interpretation and Future Directions

The experimental data generated from these protocols will provide critical insights into the mechanism of action of this compound. Potent and selective activity in the kinase inhibition assays would warrant further investigation into the specific kinase as a primary target. Significant anti-inflammatory or antioxidant activity would suggest alternative or complementary mechanisms. Positive results from these initial screens should be followed by more in-depth studies, including target validation using techniques such as cellular thermal shift assays (CETSA) and Western blotting to confirm target engagement in a cellular context.

Conclusion

While the definitive mechanism of action of this compound is yet to be fully elucidated, the rich pharmacology of the quinolin-2(1H)-one scaffold provides a strong foundation for rational investigation. The hypothesized mechanisms and detailed experimental protocols presented in this guide offer a clear and scientifically rigorous path forward for researchers to unravel the therapeutic potential of this promising compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. jddtonline.info [jddtonline.info]

- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Methoxyquinolin-2(1H)-one

Abstract